Snap 2ME-pip

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

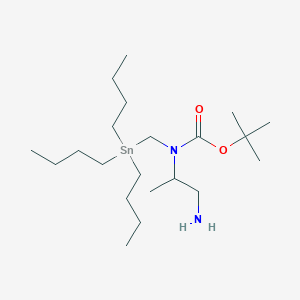

C21H46N2O2Sn |

|---|---|

Molecular Weight |

477.3 g/mol |

IUPAC Name |

tert-butyl N-(1-aminopropan-2-yl)-N-(tributylstannylmethyl)carbamate |

InChI |

InChI=1S/C9H19N2O2.3C4H9.Sn/c1-7(6-10)11(5)8(12)13-9(2,3)4;3*1-3-4-2;/h7H,5-6,10H2,1-4H3;3*1,3-4H2,2H3; |

InChI Key |

QMKOKTCHODLABV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CN(C(C)CN)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanisms of SNAP-tag Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SNAP-tag, a 20 kDa mutant of the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), has become an invaluable tool in biological research, enabling the specific and covalent labeling of fusion proteins with a wide array of synthetic probes.[1][2] Understanding the cellular mechanisms that govern the degradation of SNAP-tag fusion proteins is critical for the accurate interpretation of experimental data and for the strategic design of novel therapeutic interventions, such as targeted protein degradation. This technical guide provides a comprehensive overview of the core mechanisms of SNAP-tag protein degradation, detailing both endogenous and induced pathways, and provides experimental protocols for their investigation.

Endogenous Degradation of SNAP-tag Fusion Proteins

The intrinsic stability of the SNAP-tag itself is generally high; however, when fused to a protein of interest (POI), the degradation rate of the resulting fusion protein is primarily dictated by the stability of the POI.[3][4] The cellular machinery recognizes degradation signals (degrons) within the POI, targeting the entire fusion protein for destruction. The two primary pathways for endogenous protein degradation are the ubiquitin-proteasome system (UPS) and the lysosomal pathway.[5][6]

The Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for the degradation of most intracellular proteins.[6] Misfolded, damaged, or short-lived regulatory proteins are targeted by the UPS through a process called ubiquitination. This involves the covalent attachment of a chain of ubiquitin molecules to the target protein by a cascade of enzymes (E1, E2, and E3 ligases). This polyubiquitin chain acts as a signal for the 26S proteasome, a large protein complex, to recognize, unfold, and degrade the tagged protein into small peptides. For SNAP-tag fusion proteins, if the POI is a substrate for the UPS, the entire fusion protein will be targeted for proteasomal degradation.

The Lysosomal Pathway

The lysosomal pathway is primarily responsible for the degradation of extracellular proteins, cell-surface receptors, and organelles through processes like endocytosis and autophagy.[5] For SNAP-tag fusions of membrane proteins or proteins destined for secretion, their turnover is often mediated by internalization and trafficking to the lysosome. Inside the acidic environment of the lysosome, a battery of hydrolases breaks down the protein.

Induced Degradation of SNAP-tag Fusion Proteins: The PROTAC Approach

A powerful and increasingly popular method for inducing the degradation of a specific protein is the use of Proteolysis Targeting Chimeras (PROTACs).[7][8] This technology has been successfully adapted for SNAP-tag fusion proteins, offering a versatile system for targeted protein knockdown.[9][10]

SNAP-PROTACs are heterobifunctional molecules consisting of a ligand that binds to the SNAP-tag, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[7] The binding of the SNAP-PROTAC to both the SNAP-tag fusion protein and the E3 ligase brings them into close proximity, facilitating the ubiquitination of the fusion protein.[11] The polyubiquitinated SNAP-tag fusion protein is then recognized and degraded by the proteasome.[7] The degradation is dependent on the formation of this ternary complex and can be blocked by proteasome inhibitors like MG132.[10]

Signaling Pathway for PROTAC-Induced SNAP-tag Protein Degradation

Caption: PROTAC-mediated degradation of SNAP-tag fusion proteins.

Quantitative Analysis of SNAP-tag Protein Degradation

The stability of a SNAP-tag fusion protein is often quantified by its half-life (t½), the time it takes for 50% of the protein to be degraded. This can be determined experimentally using techniques such as pulse-chase analysis or cycloheximide chase assays.

| SNAP-tag Fusion Protein | Cell Line | Half-life (t½) | Primary Degradation Pathway | Reference |

| SNAP-ADRA1D | HEK293 | 0.52 h | Proteasomal | [3] |

| SNAP-SSTR3 | HEK293 | 5.5 h | Proteasomal | [3] |

| SNAP-tag (alone) | HEK293 | Resistant to degradation | - | [3] |

| SNAP-β-actin | HEK293 | Resistant to degradation | - | [3] |

Experimental Protocols

Cycloheximide Chase Assay for Determining Protein Half-life

This protocol is used to determine the half-life of a SNAP-tag fusion protein by inhibiting new protein synthesis and observing the decay of the existing protein pool over time.

Experimental Workflow for Cycloheximide Chase Assay

Caption: Workflow for a cycloheximide chase assay.

Methodology:

-

Cell Culture: Plate cells expressing the SNAP-tag fusion protein of interest at an appropriate density and allow them to adhere overnight.

-

Cycloheximide Treatment: Treat the cells with cycloheximide (typically 50-100 µg/mL in DMSO) to inhibit protein synthesis.[12] A DMSO-only control should be included.

-

Time Course Collection: Harvest cells at various time points after cycloheximide addition (e.g., 0, 2, 4, 8, 12, and 24 hours). The time points should be optimized based on the expected stability of the protein.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

-

Western Blotting: Separate equal amounts of total protein from each time point by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for the protein of interest or the SNAP-tag, followed by an appropriate secondary antibody. A loading control, such as β-actin or GAPDH, should also be probed.

-

Data Analysis: Quantify the band intensities for the SNAP-tag fusion protein and the loading control. Normalize the fusion protein signal to the loading control for each time point. Plot the normalized protein levels against time and fit the data to a one-phase decay curve to calculate the half-life.

Investigating the Degradation Pathway using Inhibitors

This protocol helps to determine whether the degradation of a SNAP-tag fusion protein is mediated by the proteasome or the lysosome.

Methodology:

-

Cell Culture and Treatment: Plate cells expressing the SNAP-tag fusion protein. Treat the cells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM bortezomib) or a lysosome inhibitor (e.g., 100 µM chloroquine or 100 nM bafilomycin A1) for a suitable duration (e.g., 4-6 hours) prior to and during the degradation experiment (e.g., a cycloheximide chase).[3]

-

Cell Lysis and Western Blotting: Following the treatment period, lyse the cells and perform Western blotting as described in the cycloheximide chase protocol.

-

Data Analysis: Compare the levels of the SNAP-tag fusion protein in the presence and absence of the inhibitors. An accumulation of the protein in the presence of a specific inhibitor indicates that its degradation is mediated by that pathway.

SNAP-tag Pulse-Chase Analysis

This technique allows for the specific tracking of a population of SNAP-tag fusion proteins synthesized within a defined time window.

Methodology:

-

Pulse Labeling: Incubate cells expressing the SNAP-tag fusion protein with a cell-permeable, fluorescent SNAP-tag substrate (e.g., TMR-Star) for a short period (e.g., 15-30 minutes) to label the existing protein pool.[13][14]

-

Wash: Thoroughly wash the cells to remove any unbound fluorescent substrate.

-

Chase: Incubate the cells in fresh medium for various time periods (the "chase"). During this time, the labeled protein will be degraded.

-

Imaging or Lysis: At each time point of the chase, either image the cells using fluorescence microscopy to quantify the fluorescence intensity or lyse the cells for analysis by SDS-PAGE and in-gel fluorescence scanning.[14][15]

-

Data Analysis: The decrease in fluorescence over time reflects the degradation of the labeled protein population, from which the half-life can be calculated.[16]

Conclusion

The degradation of SNAP-tag fusion proteins is a multifaceted process governed by the intrinsic stability of the fusion partner and can be manipulated through targeted degradation strategies. A thorough understanding of the underlying cellular machinery, primarily the ubiquitin-proteasome system and the lysosomal pathway, is essential for researchers utilizing SNAP-tag technology. The experimental protocols outlined in this guide provide a robust framework for investigating the degradation kinetics and pathways of SNAP-tag fusion proteins, thereby facilitating more precise and insightful biological research and drug development.

References

- 1. SNAP-tag - Wikipedia [en.wikipedia.org]

- 2. neb.com [neb.com]

- 3. Development of a Novel SNAP-Epitope Tag/Near-Infrared Imaging Assay to Quantify G Protein-Coupled Receptor Degradation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.addgene.org [media.addgene.org]

- 5. Mechanisms of Protein Degradation | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Proteasomal and Lysosomal Protein Degradation and Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induced degradation of SNAP-fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induced degradation of SNAP-fusion proteins - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Proteasomal and lysosomal degradation for specific and durable suppression of immunotherapeutic targets | Cancer Biology & Medicine [cancerbiomed.org]

- 12. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 13. Single-Cell Quantification of Protein Degradation Rates by Time-Lapse Fluorescence Microscopy in Adherent Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of protein turnover by quantitative SNAP-based pulse-chase imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Video: Single-Cell Quantification of Protein Degradation Rates by Time-Lapse Fluorescence Microscopy in Adherent Cell Culture [app.jove.com]

An In-depth Technical Guide to SNAP-PROTAC Technology for Researchers

Introduction to SNAP-PROTAC Technology: A Novel Strategy for Targeted Protein Degradation

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] This technology utilizes heterobifunctional molecules that simultaneously bind a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][3] SNAP-PROTACs represent a specialized application of this technology, offering researchers a powerful tool to induce the degradation of virtually any protein of interest (POI) by leveraging the highly specific and covalent nature of SNAP-tag technology.[4][5]

The SNAP-tag is a self-labeling protein tag derived from the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase that covalently conjugates to benzyl-guanine (BG) and benzyl-chloropyrimidine (CP) derivatives.[4][5] This unique feature allows for the precise and irreversible labeling of a POI that has been genetically fused with the SNAP-tag. A SNAP-PROTAC is a chimeric molecule that consists of a SNAP-tag ligand (e.g., a BG derivative) connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[4][5] When introduced to cells expressing a SNAP-tagged POI, the SNAP-PROTAC covalently binds to the SNAP-tag, thereby bringing the E3 ligase into close proximity to the POI. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[6] This "event-driven" mechanism allows a single PROTAC molecule to catalytically induce the degradation of multiple target protein molecules.[3][7]

This technical guide provides a comprehensive overview of SNAP-PROTAC technology for researchers, scientists, and drug development professionals. It details the core principles, experimental protocols, and data analysis techniques, and provides the necessary visualizations to understand and implement this powerful technology.

Core Principles and Mechanism of Action

The efficacy of a SNAP-PROTAC is dependent on the formation of a stable ternary complex between the SNAP-tagged POI, the SNAP-PROTAC molecule, and the recruited E3 ubiquitin ligase.[7] The key components and their roles are outlined below:

-

SNAP-tag: A genetically encoded tag fused to the POI. It serves as the specific and covalent anchoring point for the SNAP-PROTAC.

-

SNAP-tag Ligand: A molecule (typically a benzyl-guanine or chloropyrimidine derivative) that forms a covalent bond with the SNAP-tag. This is the "warhead" of the SNAP-PROTAC that targets it to the POI.

-

Linker: A chemical moiety that connects the SNAP-tag ligand to the E3 ligase ligand. The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.[8]

-

E3 Ligase Ligand: A molecule that binds to a specific E3 ubiquitin ligase (e.g., VHL or CRBN), thereby recruiting the cellular degradation machinery.

The overall mechanism of action can be visualized as a signaling pathway leading to targeted protein degradation.

Caption: Mechanism of SNAP-PROTAC induced protein degradation.

Data Presentation: Quantitative Analysis of SNAP-PROTAC Efficacy

The efficacy of SNAP-PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[9] DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.[9] The following tables summarize the reported degradation data for various VHL- and CRBN-recruiting SNAP-PROTACs targeting a SNAP-EGFP fusion protein.[7][10]

Table 1: Degradation Efficacy of VHL-Recruiting SNAP-PROTACs

| PROTAC Identifier | Linker Length (n carbons) | SNAP Ligand | DC50 (µM) | Dmax (%) |

| VHL-SNAP1-4C | 4 | SNAP1 | ~1 | ~75 |

| VHL-SNAP1-5C | 5 | SNAP1 | ~0.5 | ~80 |

| VHL-SNAP1-6C | 6 | SNAP1 | ~1 | ~75 |

| VHL-SNAP2-4C | 4 | SNAP2 | <0.5 | ~80 |

| VHL-SNAP2-5C | 5 | SNAP2 | <0.5 | ~85 |

| VHL-SNAP2-6C | 6 | SNAP2 | <0.5 | ~80 |

Table 2: Degradation Efficacy of CRBN-Recruiting SNAP-PROTACs

| PROTAC Identifier | Linker Composition | SNAP Ligand | DC50 (µM) | Dmax (%) |

| CRBN5-SNAP2-0C-PIP | Piperidine | SNAP2 | ~0.1 | ~75 |

| CRBN5-SNAP2-1C-PIP | Piperidine-CH2 | SNAP2 | ~0.1 | ~75 |

Experimental Protocols

A typical experimental workflow for evaluating SNAP-PROTACs involves several key steps, from the generation of a cell line expressing the SNAP-tagged POI to the final quantification of protein degradation.

Caption: General experimental workflow for SNAP-PROTAC evaluation.

Synthesis of SNAP-PROTACs

The synthesis of SNAP-PROTACs involves the conjugation of a SNAP-tag ligand, a linker, and an E3 ligase ligand. A common strategy is a convergent synthetic approach where the E3 ligase recognition motif and the SNAP-tag ligand with a linker attachment point are synthesized separately and then coupled.[3][8]

a. Synthesis of VHL-recruiting SNAP-PROTACs: A common approach involves first attaching the linker to the VHL ligand and then coupling it to the SNAP-tag ligand.[8] The VHL ligand often has a hydroxyl group that can be functionalized for linker attachment. Amide bond formation is a frequently used reaction for the final coupling step.[2]

b. Synthesis of CRBN-recruiting SNAP-PROTACs: CRBN ligands like thalidomide and its derivatives (pomalidomide, lenalidomide) are often used.[11][12] The synthesis can proceed through functionalization of the phthalimide ring of the CRBN ligand, followed by coupling to a linker, and finally conjugation to the SNAP-tag ligand.[13][14] One-pot synthesis methods have also been developed to streamline the process.[13]

Cell Culture and Transfection

-

Cell Line Selection: Choose a cell line that is relevant to the biological question and amenable to transfection. HEK293 cells are commonly used for initial characterization.[10]

-

Plasmid Construction: Clone the gene of interest into a mammalian expression vector containing the SNAP-tag sequence, creating a fusion protein.

-

Transfection: Transfect the cells with the SNAP-tag-POI expression plasmid using a suitable method (e.g., lipofection, electroporation).

-

Stable Cell Line Generation (Optional): For long-term and consistent expression, generate a stable cell line by selecting transfected cells with an appropriate antibiotic.

SNAP-tag Labeling Protocol (for visualization)

This protocol is for labeling the SNAP-tagged protein with a fluorescent SNAP-tag substrate for visualization purposes, not for the degradation experiment itself.

-

Prepare Labeling Stock Solution: Dissolve the fluorescent SNAP-tag substrate (e.g., SNAP-Cell TMR-Star) in DMSO to a stock concentration of 1 mM.[1]

-

Prepare Labeling Medium: Dilute the stock solution 1:200 in complete cell culture medium to a final concentration of 5 µM.[1]

-

Cell Labeling: Replace the culture medium of cells expressing the SNAP-tag fusion protein with the labeling medium and incubate for 30 minutes at 37°C and 5% CO2.[1]

-

Washing: Wash the cells three times with pre-warmed culture medium. After the final wash, add fresh medium and incubate for another 30 minutes to allow unreacted substrate to diffuse out.[1]

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter set.

PROTAC-induced Protein Degradation Assay

a. Western Blotting for DC50 and Dmax Determination:

-

Cell Seeding: Seed cells expressing the SNAP-tagged POI in a multi-well plate (e.g., 24-well plate).

-

PROTAC Treatment: Treat the cells with a serial dilution of the SNAP-PROTAC for a specified time (e.g., 24 hours). Include a DMSO-treated control.

-

Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against the POI or the SNAP-tag, and a loading control antibody (e.g., GAPDH, β-actin). Then, incubate with a corresponding secondary antibody conjugated to HRP or a fluorescent dye.

-

Detection and Quantification: Detect the protein bands using a chemiluminescence or fluorescence imaging system. Quantify the band intensities and normalize the POI signal to the loading control.

-

Data Analysis: Plot the normalized POI levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]

b. Flow Cytometry for High-Throughput Screening:

This method is particularly useful when the SNAP-tagged POI is fused to a fluorescent protein like EGFP.[10]

-

Cell Seeding and Treatment: Prepare and treat cells with SNAP-PROTACs as described for the Western blot assay.

-

Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the EGFP reporter.

-

Data Analysis: Calculate the mean fluorescence intensity for each treatment condition and normalize to the DMSO control. Plot the normalized fluorescence against the PROTAC concentration to determine DC50 and Dmax.[10]

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that the SNAP-PROTAC binds to the SNAP-tagged POI in a cellular context.[2][8]

-

Cell Treatment: Treat cells with the SNAP-PROTAC at a concentration expected to show target engagement.

-

Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures.

-

Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

-

Analysis: Analyze the soluble fraction by Western blotting for the presence of the SNAP-tagged POI. Increased thermal stability of the POI in the presence of the PROTAC indicates target engagement.[8]

Ternary Complex Formation Assay: Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.[12]

-

Cell Treatment: Treat cells expressing the SNAP-tagged POI with the SNAP-PROTAC.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or an antibody against a tag on the E3 ligase if it is overexpressed.

-

Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting using an antibody against the SNAP-tag or the POI. The presence of the SNAP-tagged POI in the E3 ligase immunoprecipitate confirms the formation of the ternary complex.

Troubleshooting Common Issues in SNAP-PROTAC Experiments

| Problem | Possible Cause | Suggested Solution |

| No or low protein degradation | Poor cell permeability of the PROTAC. | Modify the linker or ligands to improve physicochemical properties.[8] |

| Inefficient ternary complex formation. | Optimize the linker length and composition.[8] | |

| Low expression of the recruited E3 ligase in the cell line. | Choose a cell line with higher E3 ligase expression or overexpress the E3 ligase. | |

| Inactive PROTAC. | Verify the chemical integrity and purity of the synthesized PROTAC. | |

| High background in SNAP-tag labeling | Incomplete removal of unbound fluorescent substrate. | Increase the number and duration of wash steps. |

| Non-specific binding of the substrate. | Reduce the concentration of the fluorescent substrate or the labeling time. | |

| "Hook effect" (reduced degradation at high PROTAC concentrations) | Formation of binary complexes (POI-PROTAC or PROTAC-E3 ligase) that do not lead to a productive ternary complex. | This is an inherent property of some PROTACs. Focus on the optimal concentration range for degradation.[10] |

This guide provides a foundational understanding and practical framework for researchers to utilize SNAP-PROTAC technology for targeted protein degradation. By carefully designing experiments and considering the critical parameters outlined, scientists can effectively harness this powerful tool to explore protein function and develop novel therapeutic strategies.

References

- 1. idexx.com [idexx.com]

- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idexx.com [idexx.com]

- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. musechem.com [musechem.com]

- 8. Induced degradation of SNAP-fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. Tactics and Strategies for the Synthesis of Cereblon Ligands | CoLab [colab.ws]

- 14. neb.com [neb.com]

An In-depth Technical Guide on the Mechanism of Action of CRBN5-SNAP2-0C-PIP

This guide provides a detailed overview of the mechanism of action for CRBN5-SNAP2-0C-PIP, a chemical tool used in targeted protein degradation. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Core Concept: A PROTAC for SNAP-tag Fusion Proteins

CRBN5-SNAP2-0C-PIP is classified as a SNAP-PROTAC (Proteolysis Targeting Chimera). Its primary function is to selectively induce the degradation of proteins that have been fused with a SNAP-tag.[1] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule acts as a bridge, bringing a specific E3 ubiquitin ligase, Cereblon (CRBN), into close proximity with a SNAP-tag fusion protein.[2] This induced proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of CRBN5-SNAP2-0C-PIP can be understood as a cyclical process:

-

Ternary Complex Formation: CRBN5-SNAP2-0C-PIP, being a bifunctional molecule, possesses two key binding domains. One end binds to the CRBN E3 ligase, and the other binds to the SNAP-tag of a fusion protein. This simultaneous binding results in the formation of a ternary complex, consisting of the PROTAC, the E3 ligase, and the target protein.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the SNAP-tag fusion protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the ubiquitinated SNAP-tag fusion protein, unfolds it, and degrades it into smaller peptides.

-

Recycling of the PROTAC: After the target protein is degraded, CRBN5-SNAP2-0C-PIP is released and can participate in another cycle of binding and degradation. This catalytic nature allows a small amount of the PROTAC to induce the degradation of a significant amount of the target protein.

Signaling Pathway Diagram

Caption: Mechanism of CRBN5-SNAP2-0C-PIP-mediated protein degradation.

Quantitative Data Summary

The efficacy of CRBN5-SNAP2-0C-PIP in degrading SNAP-tag fusion proteins has been quantified in cellular assays. The following tables summarize the key performance metrics.

Table 1: Degradation Efficacy of CRBN5-SNAP2-0C-PIP on SNAP-EGFP

| Parameter | Value | Cell Line | Concentration |

| Dmax (Maximum Degradation) | ~75% | HEK293 | 1 µM |

Table 2: Cytotoxicity and Control Compound Activity

| Compound | Effect | Concentration | Metric | Fold Change vs. Active |

| CRBN5-SNAP2-0C-PIP | Cytotoxic effects observed | 50-100 µM | Cell Viability | N/A |

| N-CRBN5-SNAP2-0C-PIP (Inactive Control) | Impaired CRBN binding | Not Specified | IC50 | ~1000-fold increase |

Data sourced from studies in HEK293 cells expressing a SNAP-EGFP fusion protein.[2][3]

Experimental Protocols and Workflows

Detailed experimental protocols for the characterization of CRBN5-SNAP2-0C-PIP involve standard cell biology and biochemical techniques. While specific, step-by-step laboratory instructions are proprietary to the conducting research entities, the general experimental workflows can be outlined.

1. Assessment of Target Protein Degradation

This workflow is designed to quantify the reduction in the levels of the target SNAP-tag fusion protein upon treatment with the PROTAC.

Experimental Workflow: Target Degradation Quantification

Caption: Workflow for quantifying SNAP-tag fusion protein degradation.

2. Confirmation of Proteasome-Mediated Degradation

To verify that the observed protein degradation is indeed mediated by the proteasome, a co-treatment experiment with a proteasome inhibitor is performed.

Experimental Workflow: Proteasome Inhibition Assay

Caption: Workflow to confirm proteasome-dependent degradation.[2]

Conclusion

CRBN5-SNAP2-0C-PIP is a potent and specific degrader of SNAP-tag fusion proteins. Its mechanism of action, centered on the recruitment of the CRBN E3 ligase to the target protein, offers a powerful tool for researchers to study protein function through targeted degradation. The provided data and workflows serve as a foundational guide for the application and understanding of this chemical probe in a research and development setting.

References

A Technical Guide to Targeted Protein Degradation Using SNAP-tag

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a powerful strategy for modulating protein function, offering distinct advantages over traditional inhibition methods. This technical guide provides an in-depth exploration of a versatile TPD approach utilizing the SNAP-tag self-labeling protein tag. We will delve into the core principles, key components, and experimental workflows of this system, which combines the specificity of genetic tagging with the power of small molecule-induced degradation. This guide will serve as a comprehensive resource for researchers seeking to implement this technology for the selective removal of proteins of interest (POIs) to study their function or as a potential therapeutic modality.

Introduction to SNAP-tag and Targeted Protein Degradation

The SNAP-tag is a 19.4 kDa, modified version of the human DNA repair enzyme O⁶-alkylguanine-DNA-alkyltransferase (AGT) that can be fused to a protein of interest.[1] This tag specifically and covalently reacts with O⁶-benzylguanine (BG) derivatives, allowing for the precise labeling of the fusion protein with a variety of functional molecules, including fluorescent dyes and affinity tags.[2][3]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A PROTAC consists of three key components: a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.

The SNAP-tag system can be ingeniously repurposed for targeted protein degradation by creating specialized PROTACs, termed "SNAP-PROTACs".[4][5][6] These molecules utilize a BG derivative as the SNAP-tag ligand, effectively directing the degradation machinery to any protein that has been genetically tagged with the SNAP-tag.

The Core Principle: SNAP-tag Directed Protein Degradation

The fundamental principle of this technology lies in the creation of a ternary complex between the SNAP-tag fusion protein, a SNAP-PROTAC, and an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome.

The workflow for this process can be visualized as follows:

The signaling pathway illustrating the molecular mechanism is detailed below:

Key Components of the SNAP-tag Degradation System

SNAP-tag Fusion Protein

The generation of a fusion protein between the protein of interest and the SNAP-tag is the initial and crucial step. The SNAP-tag can be appended to either the N- or C-terminus of the target protein.[2] It is essential to validate that the addition of the tag does not interfere with the protein's function, localization, or stability.

SNAP-PROTACs

SNAP-PROTACs are the small molecule effectors that drive the degradation process. They are comprised of:

-

A SNAP-tag Ligand: Typically an O⁶-benzylguanine (BG) or a benzyl-chloropyrimidine derivative that covalently binds to the SNAP-tag.[4]

-

An E3 Ligase Recruiter: A small molecule that binds to a specific E3 ubiquitin ligase, such as ligands for von Hippel-Lindau (VHL) or Cereblon (CRBN).[4][5][6]

-

A Linker: A chemical linker that connects the SNAP-tag ligand and the E3 ligase recruiter. The composition and length of the linker are critical for optimal ternary complex formation and degradation efficiency.

Experimental Protocols

Generation of SNAP-tag Fusion Cell Lines

-

Cloning: The coding sequence of the protein of interest is cloned into an expression vector containing the SNAP-tag sequence. This can be achieved through standard molecular cloning techniques.

-

Transfection: The resulting plasmid is transfected into the desired cell line. Stable cell lines expressing the SNAP-tag fusion protein can be generated through selection with an appropriate antibiotic.

-

Validation: Expression of the fusion protein should be confirmed by Western blotting using antibodies against the protein of interest or the SNAP-tag. The correct localization of the fusion protein should be verified by fluorescence microscopy after labeling with a fluorescent BG derivative.

In Vitro and In-Cellulo Labeling of SNAP-tag Fusion Proteins

-

For In-Cellulo Labeling:

-

Prepare a stock solution of the SNAP-tag substrate (e.g., a fluorescent BG derivative or a SNAP-PROTAC) in DMSO.

-

Dilute the stock solution in cell culture medium to the desired final concentration.

-

Remove the growth medium from the cells expressing the SNAP-tag fusion protein and add the labeling medium.

-

Incubate the cells for a specified period (e.g., 15-30 minutes) at 37°C.[4][7]

-

Wash the cells with fresh medium to remove any unbound substrate.[7]

-

-

For In Vitro Labeling (e.g., of purified protein):

-

Prepare a reaction mixture containing the purified SNAP-tag fusion protein in a suitable buffer (e.g., PBS).

-

Add the SNAP-tag substrate to the reaction mixture.

-

Incubate the reaction for 30 minutes at 37°C in the dark.[8]

-

Assessment of Protein Degradation

-

Cell Treatment: Treat the cells expressing the SNAP-tag fusion protein with the SNAP-PROTAC at various concentrations and for different durations.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Protein Quantification and Analysis:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the protein of interest or the SNAP-tag to visualize and quantify the protein levels.

-

Flow Cytometry: If the SNAP-tag is fused to a fluorescent protein (e.g., EGFP), degradation can be quantified by measuring the decrease in fluorescence intensity using flow cytometry.[4]

-

Luminescence-based Assays: Fusion of the SNAP-tag to a luciferase reporter allows for sensitive and quantitative measurement of protein levels in a high-throughput format.[9]

-

Quantitative Data Summary

The efficiency of SNAP-PROTAC-mediated degradation is dependent on the specific PROTAC, its concentration, and the treatment duration. Below is a summary of representative quantitative data from published studies.

| SNAP-PROTAC | E3 Ligase Recruited | Cell Line | Target Protein | Max. Degradation (%) | Concentration for Max. Degradation | Reference |

| VHL-SNAP2-5C | VHL | HEK293 | SNAP-EGFP | ~90% | 1 µM | [4] |

| CRBN5-SNAP2-0C-PIP | CRBN | HEK293 | SNAP-EGFP | ~80% | 1 µM | [4] |

| VHL-CLIP-5C | VHL | HEK293 | CLIP-EGFP | ~50% | 2.5 µM | [4] |

| Compound | Parameter | Value | Conditions | Reference |

| VHL-SNAP2-5C | Degradation t1/2 | < 4 hours | 1 µM treatment in HEK293 SNAP-EGFP cells | [4] |

| CRBN5-SNAP2-0C-PIP | Degradation t1/2 | ~ 8 hours | 1 µM treatment in HEK293 SNAP-EGFP cells | [4] |

Advantages and Considerations

Advantages:

-

Generality: A single SNAP-PROTAC can be used to degrade any protein that has been tagged with the SNAP-tag.

-

Rapid Degradation: Significant protein depletion can often be observed within a few hours of treatment.[4]

-

Tunability: The extent and kinetics of degradation can be controlled by varying the concentration of the SNAP-PROTAC.

-

Orthogonality: The SNAP-tag and its corresponding ligands are bio-orthogonal, minimizing off-target effects. The related CLIP-tag system, which reacts with O²-benzylcytosine derivatives, can be used for orthogonal labeling and degradation studies within the same cell.[3][4]

Considerations:

-

Requirement for Genetic Modification: This approach necessitates the genetic fusion of the SNAP-tag to the protein of interest, which may not always be feasible or may alter protein function.

-

Potential for Off-Target Effects: While the SNAP-tag interaction is highly specific, the E3 ligase recruiter part of the PROTAC could have off-target activities.

-

Expression Levels: The efficiency of degradation can be influenced by the expression level of the SNAP-tag fusion protein.

Conclusion

Targeted protein degradation using the SNAP-tag system offers a robust and versatile platform for the conditional and selective removal of proteins of interest. By combining the precision of genetic tagging with the temporal control of small molecules, this technology provides a powerful tool for dissecting protein function and exploring novel therapeutic avenues. This guide has provided a comprehensive overview of the principles, methodologies, and key data associated with this approach, empowering researchers to effectively implement and leverage this innovative technology in their own studies.

References

- 1. SNAP-tag - Wikipedia [en.wikipedia.org]

- 2. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SNAP-tag and CLIP-tag overview | Proteintech Group [ptglab.com]

- 4. Induced degradation of SNAP-fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Induced degradation of SNAP-fusion proteins - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. neb.com [neb.com]

- 9. promega.co.jp [promega.co.jp]

The Crucial Role of E3 Ligase Recruitment in SNAP-PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the innovative strategies, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. These heterobifunctional molecules co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A key advancement in this field is the development of tag-based PROTACs, such as SNAP-PROTACs, which offer a versatile platform for inducing the degradation of SNAP-tagged fusion proteins.[1][2] This technical guide delves into the core of SNAP-PROTAC technology: the recruitment of E3 ubiquitin ligases, a critical step for successful protein degradation. We will explore the mechanism, key components, and experimental considerations for effectively harnessing E3 ligases in SNAP-PROTAC design and application.

The SNAP-PROTAC Mechanism: A Symphony of Induced Proximity

SNAP-PROTACs are comprised of three key components: a ligand that covalently binds to the SNAP-tag, a linker, and a ligand that recruits a specific E3 ubiquitin ligase.[1][2] The SNAP-tag itself is a 20 kDa mutant of the DNA repair protein O6-alkylguanine-DNA alkyltransferase that can be irreversibly labeled with benzylguanine derivatives.[3] This allows for the specific targeting of any protein that has been genetically fused with the SNAP-tag.

The fundamental principle of SNAP-PROTAC action is induced proximity.[4] The SNAP-PROTAC molecule acts as a bridge, bringing the SNAP-tagged POI into close proximity with the recruited E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][5]

Key E3 Ligases in SNAP-PROTAC Development

While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly utilized in PROTAC design due to the availability of high-affinity, small-molecule ligands.[6] The two most prominent E3 ligases recruited by SNAP-PROTACs are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][2][7][8]

-

Cereblon (CRBN): A substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. Ligands for CRBN are often derived from thalidomide and its analogs (immunomodulatory drugs or IMiDs).[9]

-

von Hippel-Lindau (VHL): The substrate recognition subunit of the VHL-Elongin B-Elongin C-Cul2-Rbx1 (CRL2^VHL^) E3 ligase complex. VHL ligands are typically derivatives of hydroxyproline.[9]

The choice of E3 ligase can significantly impact the degradation efficiency, kinetics, and even the cellular specificity of a SNAP-PROTAC.[1][2] Factors influencing this choice include the expression levels of the E3 ligase in the target cell type and the potential for cooperative binding within the ternary complex.[10]

Quantitative Analysis of SNAP-PROTAC Performance

The efficacy of SNAP-PROTACs is typically assessed by measuring the extent and rate of degradation of the target SNAP-fusion protein. Key parameters include the DC50 (concentration at which 50% degradation is observed) and Dmax (the maximum percentage of degradation).

Table 1: Degradation Efficiency of VHL-recruiting SNAP-PROTACs

| PROTAC Identifier | Linker Length (n carbons) | SNAP Ligand | DC50 (µM) | Dmax (%) | Cell Line | Reference |

| VHL-SNAP1-4C | 4 | SNAP1 | ~1 | >80 | HEK293 | [1] |

| VHL-SNAP1-5C | 5 | SNAP1 | ~0.5 | >90 | HEK293 | [1] |

| VHL-SNAP1-6C | 6 | SNAP1 | ~0.5 | >90 | HEK293 | [1] |

| VHL-SNAP2-4C | 4 | SNAP2 | <0.1 | >90 | HEK293 | [1] |

| VHL-SNAP2-5C | 5 | SNAP2 | <0.1 | >90 | HEK293 | [1] |

| VHL-SNAP2-6C | 6 | SNAP2 | <0.1 | >90 | HEK293 | [1] |

Table 2: Degradation Efficiency of CRBN-recruiting SNAP-PROTACs

| PROTAC Identifier | Linker Composition | SNAP Ligand | DC50 (µM) | Dmax (%) | Cell Line | Reference |

| CRBN5-SNAP2-0C-PIP | Piperidine | SNAP2 | ~0.1 | >80 | HEK293 | [1] |

| CRBN5-SNAP2-1C-PIP | Piperidine | SNAP2 | ~0.1 | >80 | HEK293 | [1] |

Experimental Protocols

General Cell Culture and Transfection

-

Cell Line Maintenance: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: For transient expression of SNAP-fusion proteins, cells are seeded in appropriate culture vessels and transfected with the corresponding expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Stable cell lines can be generated by selection with an appropriate antibiotic.

SNAP-PROTAC Treatment

-

Stock Solutions: Prepare 1000x stock solutions of SNAP-PROTACs in dimethyl sulfoxide (DMSO).

-

Cell Treatment: Seed cells in multi-well plates. After allowing the cells to adhere, replace the medium with fresh medium containing the desired concentration of the SNAP-PROTAC. A DMSO-only control should be included.

-

Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C.

Quantification of Protein Degradation

1. Flow Cytometry (for fluorescently tagged SNAP-fusion proteins, e.g., SNAP-GFP):

-

Cell Harvesting: After treatment, wash the cells with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.

-

Resuspension: Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).

-

Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity is used to quantify the remaining protein levels.

2. Western Blotting:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody against the protein of interest or the SNAP-tag, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. A loading control, such as GAPDH or β-actin, should be used to normalize protein levels.

Mode of Action Confirmation

To ensure that the observed protein degradation is indeed mediated by the SNAP-PROTAC and the proteasome, several control experiments are essential:

-

E3 Ligase Competition: Co-treatment with a high concentration of the free E3 ligase ligand (e.g., VHL ligand or pomalidomide for CRBN) should rescue the degradation of the SNAP-fusion protein by competing with the SNAP-PROTAC for binding to the E3 ligase.

-

Proteasome Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132) should block the degradation of the SNAP-fusion protein, leading to its accumulation.[1]

-

Inactive Epimer Control: Synthesizing a SNAP-PROTAC with an inactive epimer of the E3 ligase ligand that cannot bind to the E3 ligase should result in no degradation of the target protein.[1]

Conclusion

The recruitment of E3 ligases is the linchpin of SNAP-PROTAC-mediated protein degradation. A thorough understanding of the interplay between the SNAP-tag, the PROTAC molecule, and the chosen E3 ligase is paramount for the successful design and implementation of this powerful technology. By carefully selecting the E3 ligase, optimizing the linker, and employing rigorous experimental validation, researchers can effectively harness the ubiquitin-proteasome system to achieve selective and efficient degradation of virtually any protein of interest that can be tagged with SNAP. This opens up exciting new avenues for basic research and the development of novel therapeutics.

References

- 1. Induced degradation of SNAP-fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Development of a Novel SNAP-Epitope Tag/Near-Infrared Imaging Assay to Quantify G Protein-Coupled Receptor Degradation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. revvity.com [revvity.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 10. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating Protein Function: A Review of SNAP Proteins and Phosphoinositide Signaling

Disclaimer: The term "Snap 2ME-pip" does not correspond to a recognized specific tool or molecule in current scientific literature. This guide interprets the query as a composite of two critical areas in protein function research: SNAP (Soluble NSF Attachment Protein) proteins and Phosphoinositide (PIP) signaling . Both are fundamental to cellular processes and are key targets in drug development. This whitepaper provides an in-depth technical overview of these two systems as powerful tools for studying protein function.

Part 1: SNAP Proteins in Vesicle Trafficking and Fusion

Synaptosomal-Associated Protein, 25kDa (SNAP-25), is a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex, which is essential for the fusion of vesicles with target membranes.[1][2] This process is fundamental for neurotransmitter release, and understanding SNAP-25 function is crucial for research in neurobiology and related diseases.[1][3] SNAP-25, along with syntaxin and synaptobrevin, forms a tight four-helix bundle that brings the vesicle and plasma membranes into close proximity, driving membrane fusion.[4]

Experimental Protocols for Studying SNAP Protein Function

Detailed methodologies are required to elucidate the role of SNAP proteins in cellular processes. Below are protocols for key experiments.

1. Co-Immunoprecipitation to Verify SNARE Complex Formation

This method is used to determine if SNAP-25 physically interacts with other SNARE proteins (syntaxin and synaptobrevin) within a cellular context.

-

Cell Lysis: Cultured neuronal cells are lysed in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease inhibitors to preserve protein-protein interactions.

-

Antibody Incubation: The cell lysate is pre-cleared with protein A/G-agarose beads. A primary antibody specific to one of the SNARE proteins (e.g., anti-SNAP-25) is then added to the lysate and incubated to allow for the formation of antigen-antibody complexes.

-

Immunoprecipitation: Protein A/G-agarose beads are added to the lysate to capture the antibody-protein complexes. The beads are then washed several times to remove non-specific binding proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with antibodies against the other potential SNARE complex components (e.g., anti-syntaxin and anti-synaptobrevin) to confirm their co-precipitation with the initial target.

2. In Vitro Vesicle Fusion Assay

This assay reconstitutes the vesicle fusion machinery in a cell-free system to directly measure the function of SNAP proteins.

-

Liposome Preparation: Two populations of liposomes are prepared. One population (v-liposomes) contains the v-SNARE synaptobrevin, and the other (t-liposomes) contains the t-SNAREs SNAP-25 and syntaxin.

-

Fluorescent Labeling: The liposomes are labeled with a FRET (Förster Resonance Energy Transfer) pair of fluorescent lipids, such that fusion of the two liposome populations results in a measurable FRET signal.

-

Fusion Reaction: The v- and t-liposomes are mixed in the presence of calcium. If the SNARE proteins are functional, they will mediate the fusion of the liposomes.

-

Data Acquisition: The change in fluorescence is monitored over time using a fluorometer. The rate and extent of fusion can be quantified to assess the impact of mutations or inhibitors on SNARE complex function.

3. Electrophysiological Recording in SNAP-25 Deficient Neurons

This technique is used to study the impact of SNAP-25 on synaptic transmission.

-

Cell Culture: Hippocampal neurons from SNAP-25 knockout mice are cultured.[5]

-

Transfection/Transduction: The knockout neurons are then "rescued" by expressing wild-type or mutant versions of SNAP-25 via transfection or lentiviral transduction.[5]

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the cultured neurons to measure synaptic activity. Evoked and spontaneous postsynaptic currents are recorded to assess neurotransmitter release properties.

-

Data Analysis: Parameters such as the amplitude and frequency of synaptic events are analyzed to determine the functional consequences of SNAP-25 mutations.[5]

Quantitative Data on SNAP-25 Function

The following tables summarize quantitative data from studies on SNAP-25, highlighting the effects of different isoforms and mutations on synaptic function.

| Parameter | SNAP-25a (Adolescent Isoform) | SNAP-25b (Adult Isoform) | Reference |

| Synaptic Plasticity | Favors Long-Term Depression (LTD) | Favors Long-Term Potentiation (LTP) | [6] |

| Release Kinetics | Slower | Faster | [7] |

| Initial Release Probability | Reduced | Higher | [7] |

| SNAP-25 Mutant | Effect on Syt1-dependent Vesicle Docking | Effect on Ca2+-stimulated Membrane Fusion | Reference |

| V48F | Reduced | Reduced | [8] |

| D166Y | Reduced | Reduced | [8] |

| I67N | Reduced | Reduced | [8] |

Visualization of SNARE-Mediated Vesicle Fusion

The following diagram illustrates the workflow of SNARE complex assembly leading to membrane fusion.

Caption: SNARE complex formation and subsequent membrane fusion.

Part 2: Phosphoinositide (PIP) Signaling in Protein Function

Phosphoinositides are a family of lipids that act as second messengers in a multitude of cellular signaling pathways.[9] Phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) are particularly important, as their levels are tightly regulated by kinases and phosphatases to control processes like cell growth, proliferation, and cytoskeletal organization.[10] They function by recruiting and activating proteins that contain specific lipid-binding domains.

Experimental Protocols for Studying PIP Signaling

A variety of methods are available to investigate the roles of PIPs in protein function.

1. Protein-Lipid Overlay Assay

This is a simple and effective method for screening protein interactions with different lipids.

-

Lipid Strips: Commercially available nitrocellulose membranes spotted with various phospholipids, including different PIP species, are used.

-

Blocking: The membrane is blocked with a solution containing a high concentration of a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding.

-

Protein Incubation: The membrane is incubated with a solution containing the purified protein of interest, which may be tagged (e.g., with GST or His) for detection.

-

Washing: The membrane is washed to remove unbound protein.

-

Detection: The membrane is incubated with a primary antibody against the protein or its tag, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The binding is visualized using a chemiluminescent substrate.

2. Liposome Co-sedimentation Assay

This assay provides a more quantitative measure of protein-lipid interactions.

-

Liposome Preparation: Liposomes with a defined lipid composition, including the PIP of interest, are prepared by extrusion.

-

Incubation: The purified protein is incubated with the liposomes.

-

Centrifugation: The mixture is centrifuged at high speed to pellet the liposomes and any associated proteins.

-

Analysis: The supernatant (containing unbound protein) and the pellet (containing liposome-bound protein) are analyzed by SDS-PAGE and Coomassie staining or Western blotting. The fraction of bound protein can be quantified to determine binding affinity.

3. Live-Cell Imaging with Fluorescent Biosensors

This technique allows for the visualization of PIP dynamics in living cells.[11]

-

Biosensor Expression: Cells are transfected with a plasmid encoding a fluorescently tagged protein domain that specifically binds to a particular PIP (e.g., the PH domain of PLCδ for PIP2, or the PH domain of Akt for PIP3).[11]

-

Cell Imaging: The cells are imaged using fluorescence microscopy (e.g., confocal or TIRF microscopy). The localization of the fluorescent biosensor reflects the distribution of the target PIP in the cell.

-

Stimulation and Time-Lapse Imaging: Cells can be treated with stimuli that alter PIP levels, and time-lapse imaging can be used to monitor the resulting changes in biosensor localization in real-time.

4. Quantitative Mass Spectrometry of PIPs

This method provides precise quantification of the levels of different PIP species.

-

Lipid Extraction: Lipids are extracted from cells or tissues using organic solvents.

-

Derivatization: The extracted lipids may be derivatized to improve their ionization efficiency and fragmentation patterns in the mass spectrometer.

-

LC-MS/MS Analysis: The lipid extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The different PIP species are separated by chromatography and then identified and quantified by their mass-to-charge ratio and fragmentation patterns.

Quantitative Data on PIP Signaling

The following table presents examples of quantitative data related to PIP signaling.

| Protein Domain | Ligand | Dissociation Constant (Kd) | Technique |

| PH domain of PLCδ | PIP2 | ~1.5 µM | Surface Plasmon Resonance |

| PH domain of Akt | PIP3 | ~100 nM | Isothermal Titration Calorimetry |

| FYVE domain of EEA1 | PI(3)P | ~50 nM | Surface Plasmon Resonance |

Visualization of the PI3K/Akt Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling pathway, a critical pathway involving PIPs.

Caption: The PI3K/Akt signaling pathway.

References

- 1. Frontiers | SNAP-25, a Known Presynaptic Protein with Emerging Postsynaptic Functions [frontiersin.org]

- 2. SNAP25 - Wikipedia [en.wikipedia.org]

- 3. Expression and Function of SNAP-25 as a Universal SNARE Component in GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SNARE Proteins in Synaptic Vesicle Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 6. Developmental Time Course of SNAP-25 Isoforms Regulate Hippocampal Long-Term Synaptic Plasticity and Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. SNAP25 disease mutations change the energy landscape for synaptic exocytosis due to aberrant SNARE interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of PIP2 in Cellular Signaling, Functions and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Striking a balance: PIP2 and PIP3 signaling in neuronal health and disease [explorationpub.com]

- 11. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTACs for SNAP-tagged Proteins

This guide provides a comprehensive overview of the core concepts, design principles, and experimental validation of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of SNAP-tagged proteins. It is intended for researchers, scientists, and drug development professionals working in the fields of chemical biology and drug discovery.

Introduction to SNAP-tag Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful strategy for modulating protein function, offering an alternative to traditional small-molecule inhibition.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system (UPS).[2] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3]

The SNAP-tag, a self-labeling protein tag derived from human O6-alkylguanine-DNA alkyltransferase, provides a versatile platform for targeted protein degradation.[4] It covalently reacts with benzylguanine (BG) derivatives, allowing for the specific attachment of various functionalities, including PROTACs.[4] By designing PROTACs with a BG moiety, it is possible to target any protein that has been genetically fused with a SNAP-tag for degradation.[4] This approach facilitates the study of protein function and holds potential for therapeutic applications.[1]

Mechanism of Action

SNAP-tag targeted PROTACs operate by inducing the formation of a ternary complex between the SNAP-tagged protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is subsequently released and can engage in another cycle of degradation, acting in a catalytic manner.[2]

Below is a diagram illustrating the signaling pathway of SNAP-tag PROTAC-mediated protein degradation.

Design and Synthesis of SNAP-tag PROTACs

The design of effective SNAP-tag PROTACs involves the careful selection of three components: the SNAP-tag ligand, the E3 ligase ligand, and the linker.

-

SNAP-tag Ligand: The most commonly used ligand for the SNAP-tag is O6-benzylguanine (BG). Modifications to the benzyl group allow for the attachment of the linker. More cell-permeable versions, such as chloropyrimidine-based ligands (SNAP2), have also been developed to improve cellular uptake and reactivity.[4]

-

E3 Ligase Ligand: Ligands for various E3 ligases can be employed, with von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most extensively used. The choice of E3 ligase can influence the degradation efficiency and substrate scope.[4]

-

Linker: The linker's length and composition are critical for optimal ternary complex formation. Alkyl and polyethylene glycol (PEG) chains of varying lengths are commonly used to connect the SNAP-tag and E3 ligase ligands.[4]

The synthesis of SNAP-tag PROTACs typically involves multi-step organic synthesis, culminating in the coupling of the SNAP-tag ligand, linker, and E3 ligase ligand.

Quantitative Data on SNAP-tag PROTAC Efficacy

The efficacy of SNAP-tag PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the degradation data for various VHL- and CRBN-recruiting SNAP-PROTACs targeting a SNAP-EGFP fusion protein.

| PROTAC Name | E3 Ligase Ligand | Linker (n=carbons) | DC50 (µM) | Dmax (%) |

| VHL-SNAP1-4C | VHL | 4 | ~1 | ~75 |

| VHL-SNAP1-5C | VHL | 5 | ~1 | ~80 |

| VHL-SNAP1-6C | VHL | 6 | ~1 | ~75 |

| VHL-SNAP2-4C | VHL | 4 | ~0.5 | ~85 |

| VHL-SNAP2-5C | VHL | 5 | ~0.5 | ~90 |

| VHL-SNAP2-6C | VHL | 6 | ~0.5 | ~85 |

| CRBN5-SNAP2-0C-PIP | CRBN | 0 | ~0.1 | ~75 |

| CRBN5-SNAP2-1C-PIP | CRBN | 1 | ~0.1 | ~75 |

Data extracted from Pol et al., "Induced degradation of SNAP-fusion proteins" and its supplementary information.[4]

Experimental Protocols

The development and characterization of SNAP-tag PROTACs involve a series of key experiments. Below are detailed methodologies for these assays.

Dose-Response Western Blot for DC50 and Dmax Determination

This protocol describes how to determine the DC50 and Dmax of a SNAP-tag PROTAC by treating cells with varying concentrations of the compound and analyzing the degradation of the SNAP-tagged protein by western blotting.

Materials:

-

Cells expressing the SNAP-tagged protein of interest

-

SNAP-tag PROTAC

-

Cell culture medium

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest or the SNAP-tag

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

-

PROTAC Treatment: Prepare serial dilutions of the SNAP-tag PROTAC in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Treat the cells with the different PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO only).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the ECL substrate and visualize the bands using an imaging system.

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Fluorescence Microscopy for Visualizing Protein Degradation

This protocol outlines a method for visualizing the degradation of a SNAP-tagged fluorescent fusion protein (e.g., SNAP-EGFP) using fluorescence microscopy.

Materials:

-

Cells expressing the SNAP-tagged fluorescent protein

-

SNAP-tag PROTAC

-

Cell culture medium

-

Hoechst 33342 or DAPI for nuclear staining

-

Imaging-compatible plates or coverslips

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on imaging-compatible plates or coverslips.

-

PROTAC Treatment: Treat the cells with the desired concentration of the SNAP-tag PROTAC for various time points (e.g., 0, 4, 8, 24 hours).

-

Nuclear Staining: 15-30 minutes before imaging, add Hoechst 33342 or DAPI to the cell culture medium to stain the nuclei.

-

Imaging: Wash the cells with fresh medium or PBS. Acquire images using a fluorescence microscope with appropriate filter sets for the fluorescent protein and the nuclear stain.

-

Image Analysis: Quantify the fluorescence intensity of the SNAP-tagged protein in individual cells at each time point. The decrease in fluorescence intensity over time indicates protein degradation.

Experimental and Logical Workflows

The development and validation of a novel SNAP-tag PROTAC follows a logical workflow, from initial design to cellular characterization.

Conclusion

PROTACs targeting SNAP-tagged proteins represent a versatile and powerful tool for inducing the degradation of specific proteins of interest. This technology facilitates a wide range of applications, from fundamental studies of protein function to the development of novel therapeutic strategies. By understanding the core concepts, design principles, and experimental methodologies outlined in this guide, researchers can effectively harness the potential of SNAP-tag targeted protein degradation in their own work.

References

- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induced degradation of SNAP-fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of SNAP-PROTAC Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A significant advancement in this technology is the development of SNAP-PROTACs, which leverage the self-labeling SNAP-tag for targeted degradation. This approach provides a versatile and powerful tool for chemical biology and drug discovery, enabling the degradation of any protein that can be fused to a SNAP-tag. This guide provides a comprehensive overview of the discovery, development, and experimental methodologies associated with SNAP-PROTAC molecules.

SNAP-PROTACs are comprised of three key components: a ligand that binds to the SNAP-tag, a linker moiety, and a ligand that recruits an E3 ubiquitin ligase, most commonly von Hippel-Lindau (VHL) or Cereblon (CRBN). By inducing the formation of a ternary complex between the SNAP-fusion protein and the E3 ligase, these molecules trigger the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]

Core Principles and Design

The development of effective SNAP-PROTACs hinges on the careful optimization of each of its components. The SNAP-tag ligand must exhibit high affinity and specific covalent binding to the SNAP-tag. Both benzyl-guanine (SNAP1) and benzyl-chloropyrimidine (SNAP2) derivatives have been successfully utilized.[1] The linker is a critical determinant of the PROTAC's efficacy, as its length and composition influence the geometry of the ternary complex and, consequently, the efficiency of ubiquitination. Studies have shown that alkyl linkers of varying lengths can significantly impact degradation potency.[1] Finally, the choice of E3 ligase ligand dictates which E3 ligase is recruited. The availability of well-characterized ligands for VHL and CRBN has made them the predominant choices in PROTAC design.[1]

Quantitative Analysis of SNAP-PROTAC Performance

The efficacy of SNAP-PROTACs is primarily assessed by their ability to induce the degradation of a target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various VHL- and CRBN-recruiting SNAP-PROTACs in degrading a SNAP-EGFP fusion protein in HEK293 cells.

VHL-Recruiting SNAP-PROTACs

| PROTAC | Linker Length (n) | Estimated DC50 (µM) | Estimated Dmax (%) |

| VHL-SNAP1 Series | |||

| VHL-SNAP1-4C | 4 | ~1.0 | ~80 |

| VHL-SNAP1-5C | 5 | ~0.5 | >90 |

| VHL-SNAP1-6C | 6 | ~0.8 | >90 |

| VHL-SNAP2 Series | |||

| VHL-SNAP2-4C | 4 | ~0.2 | >90 |

| VHL-SNAP2-5C | 5 | ~0.1 | >90 |

| VHL-SNAP2-6C | 6 | ~0.3 | >90 |

Data estimated from dose-response curves in Pol et al., 2024.[1]

CRBN-Recruiting SNAP-PROTACs

| PROTAC | Linker Composition | Estimated DC50 (µM) | Estimated Dmax (%) |

| CRBN5-SNAP2-0C-PIP | Piperidine | ~0.2 | ~75 |

| CRBN5-SNAP2-1C-PIP | Piperidine-methyl | ~0.3 | ~75 |

Data estimated from dose-response curves in Pol et al., 2024.[1]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved in SNAP-PROTAC development, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.

SNAP-PROTAC Mechanism of Action

References

Methodological & Application

Application Notes: Measuring SNAP-tag Fusion Protein Degradation

References

- 1. researchgate.net [researchgate.net]

- 2. Single-Cell Quantification of Protein Degradation Rates by Time-Lapse Fluorescence Microscopy in Adherent Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Live Cell Imaging | Richard D. Berlin Center for Cell Analysis & Modeling [health.uconn.edu]

- 4. forum.microlist.org [forum.microlist.org]

- 5. neb.com [neb.com]

- 6. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Ubiquitin proteasome pathway.pptx [slideshare.net]

- 10. neb.com [neb.com]

Application Notes and Protocols for SNAP-tag® Live Cell Imaging

A Guide for Researchers, Scientists, and Drug Development Professionals

Note on Terminology: The specific term "Snap 2ME-pip" was not identified in the current scientific literature. These application notes, therefore, focus on the widely adopted and functionally similar SNAP-tag® technology for live-cell applications, with a focus on its use in studying signaling pathways like the Phosphatidylinositol 4,5-bisphosphate (PIP2) pathway, which may be related to the user's interest in "pip."

Introduction to SNAP-tag® Technology

The SNAP-tag® is a versatile tool for the specific and covalent labeling of proteins in living cells, offering a powerful alternative to fluorescent proteins.[1] It is a 20 kDa mutant of the human DNA repair protein O6-alkylguanine-DNA-alkyltransferase (hAGT) that has been engineered to react specifically with O6-benzylguanine (BG) derivatives.[1][2] This reaction allows for the irreversible attachment of a wide variety of synthetic probes, including fluorescent dyes, biotin, or beads, to a protein of interest fused with the SNAP-tag®.[3][4]

Key advantages of the SNAP-tag® system include:

-

Specificity: The labeling reaction is highly specific and occurs under physiological conditions.[2]

-

Versatility: A broad range of cell-permeable and impermeable substrates allows for the labeling of intracellular and cell-surface proteins, respectively.[1][2]

-

Flexibility: The same SNAP-tag® fusion protein can be labeled with different functional groups for various downstream applications.

-

Live-Cell Compatibility: The labeling process is well-tolerated by living cells, enabling dynamic studies of protein localization, trafficking, and turnover.[2][5]

A complementary technology, the CLIP-tag®, reacts specifically with O2-benzylcytosine (BC) derivatives, allowing for orthogonal, dual-color labeling of two different proteins in the same cell when used with SNAP-tag®.[2]

Signaling Pathway Visualization

The SNAP-tag® system is well-suited for studying dynamic cellular processes, such as the PIP2 signaling pathway. PIP2 is a key signaling phospholipid in the plasma membrane that is hydrolyzed by phospholipase C (PLC) to generate the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). A protein involved in this pathway, such as a G-protein coupled receptor (GPCR) or PLC itself, can be fused to a SNAP-tag® to visualize its localization and trafficking in response to signaling events.

References

Application Notes and Protocols: Designing a SNAP-PROTAC Experiment for a Target Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] Unlike traditional inhibitors that require continuous binding to a protein's active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target protein molecules.[1][3][4] This offers several advantages, including the potential to target previously "undruggable" proteins, overcome resistance mechanisms, and achieve sustained pharmacological effects at lower doses.[1][4]